molecular formula C17H20N4O3S B6575041 8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1105245-26-8

8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6575041
CAS No.: 1105245-26-8
M. Wt: 360.4 g/mol
InChI Key: BVZRAHHHEAZDFG-UHFFFAOYSA-N
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Description

8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is an interesting molecule belonging to the purine class

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • Starting with 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

    • Introducing an ethylsulfanyl group via nucleophilic substitution.

    • Reaction conditions: typically involving an ethylthiolate under inert atmosphere at moderate temperatures to ensure selective substitution.

  • Final Synthesis

    • Purification via column chromatography.

    • Crystallization from appropriate solvents to achieve high purity.

Industrial Production Methods

  • Scale-Up Challenges

    • Maintaining the purity and consistency of the compound.

    • Cost-effective synthesis by optimizing reaction steps and conditions.

    • Application of continuous flow chemistry to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts the ethylsulfanyl moiety to a sulfoxide or sulfone.

    • Common reagents: hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA).

  • Reduction

    • Reduces the methoxyphenyl group to a hydroxyphenyl.

    • Common reagents: lithium aluminum hydride (LiAlH4).

  • Substitution

    • Electrophilic substitution on the aromatic ring of the methoxyphenyl group.

    • Common reagents: halogenating agents like N-bromosuccinimide (NBS).

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Hydroxyphenyl derivatives.

  • Substitution Products: : Halogenated methoxyphenyl derivatives.

Scientific Research Applications

8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione holds promise in various scientific domains:

  • Chemistry

    • Used as a precursor in organic synthesis.

    • Functioning as a ligand in coordination chemistry.

  • Biology

    • Investigation of its biological activity in vitro and in vivo.

    • Potential for use as a biochemical probe.

  • Medicine

    • Exploring its pharmacological properties.

    • Potential therapeutic applications in treating specific diseases.

  • Industry

    • Incorporation in the synthesis of novel materials.

    • Usage in the development of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Interaction with Enzymes

    • Potential inhibition or activation of specific enzymes.

  • Binding Affinities

    • High affinity binding to molecular targets such as receptors or proteins.

  • Pathways

    • Involvement in signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Unique Features

  • Combination of ethylsulfanyl and methoxyphenyl groups.

  • Structural novelty and chemical reactivity distinct from other purine derivatives.

List of Similar Compounds

  • 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    • Lacks the ethylsulfanyl group.

  • 8-(methylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    • Contains a methylsulfanyl group instead of an ethylsulfanyl group.

  • 8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    • Lacks the 7-[2-(4-methoxyphenyl)ethyl] group.

Conclusion

The compound 8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a multifaceted molecule with diverse applications in scientific research. Its unique structural characteristics, coupled with its chemical reactivity, make it a subject of ongoing study in various fields.

Properties

IUPAC Name

8-ethylsulfanyl-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-11-5-7-12(24-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZRAHHHEAZDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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